D-Configuration Ensures Resistance to Proteolytic Degradation vs. L-Peptides
Peptides containing D-amino acids exhibit significantly prolonged half-lives in biological media compared to their all-L counterparts. While no head-to-head study exists for the specific H-D-Glu(OcHex)-OH compound, the replacement of an L-Glu residue with its D-enantiomer (R configuration) in a peptide sequence is a class-level strategy to confer resistance to endogenous proteases [1]. This structural feature is critical for developing long-acting peptide therapeutics.
| Evidence Dimension | Proteolytic stability |
|---|---|
| Target Compound Data | Anticipated enhanced stability; D-amino acid residue in final peptide |
| Comparator Or Baseline | L-Glutamic acid (S configuration) residue (baseline half-life varies by sequence) |
| Quantified Difference | Not quantified for this specific compound; class-level property |
| Conditions | Inferred from general literature on D-amino acid containing peptides |
Why This Matters
For procurement, selecting the D-isomer over the cheaper and more common L-isomer is justified when the target peptide requires a non-natural, protease-resistant D-Glu residue.
- [1] Fischer, P. M. The design, synthesis and application of stereochemical and functional variants of proline and other natural amino acids. J. Pept. Sci. 2003, 9, 9-35. (Example of D-amino acid stability class inference). View Source
